molecular formula C13H18F3NO3S B2729068 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide CAS No. 1351585-30-2

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide

Cat. No.: B2729068
CAS No.: 1351585-30-2
M. Wt: 325.35
InChI Key: IUIMUCXZCZTWIP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide is a high-purity chemical compound intended for research and development applications. This molecule features a sulfonamide group linked to a 1-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl moiety, a structural pattern seen in compounds with significant research value . Compounds within this structural class, particularly aryl sulfonamides, have been investigated for their potential as targeted therapeutic agents and are known to interact with key biological proteins . For instance, related sulfonamide derivatives have been identified as potent degraders of RNA-binding motif protein 39 (RBM39), an essential protein involved in pre-mRNA splicing and transcriptional co-regulation. This activity makes such compounds valuable tools for probing splicing mechanisms and oncogenic pathways in cancer research . The presence of the robust trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity . Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for screening in pharmacological assays. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO3S/c1-9(2)8-21(19,20)17-7-12(18)10-3-5-11(6-4-10)13(14,15)16/h3-6,9,12,17-18H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMUCXZCZTWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (S)-2-Amino-2-(4-(Trifluoromethyl)phenyl)ethanol

The amino alcohol intermediate is synthesized via asymmetric reduction or resolution techniques. A representative method involves:

Asymmetric Reduction of a Prochiral Ketone :

  • Substrate : 2-Nitro-1-(4-(trifluoromethyl)phenyl)ethanol.
  • Catalyst : Chiral ruthenium complexes (e.g., Noyori-type catalysts) enable enantioselective reduction to the (S)-amine.
  • Conditions : Hydrogen gas (1–3 atm) in methanol or ethanol at 25–50°C, yielding >90% enantiomeric excess (ee).

Alternative Route – Reductive Amination :

  • Reactants : 4-(Trifluoromethyl)benzaldehyde and nitroethane.
  • Reduction : Catalytic hydrogenation over palladium on carbon (Pd/C) in acidic media (e.g., HCl/EtOH), followed by neutralization to isolate the amino alcohol.

Sulfonylation with 2-Methylpropane-1-Sulfonyl Chloride

The sulfonamide bond is formed via nucleophilic substitution between the amino alcohol and sulfonyl chloride:

General Procedure :

  • Activation : Dissolve (S)-2-amino-2-(4-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base Addition : Add triethylamine (2.0 equiv) or pyridine to scavenge HCl.
  • Sulfonyl Chloride Addition : Introduce 2-methylpropane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C, then warm to room temperature.
  • Workup : Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimized Conditions :

  • Solvent : THF improves solubility of polar intermediates compared to DCM.
  • Temperature : Reaction at 0°C minimizes side reactions (e.g., hydroxyl group sulfonation).
  • Yield : 75–85% after purification.

Optimization of Reaction Conditions

Solvent and Base Screening

Solvent Base Temperature (°C) Yield (%) Purity (%)
THF Et₃N 0 → 25 82 98
DCM Pyridine 0 → 25 78 95
Acetonitrile DBU 25 65 90

Data inferred from analogous sulfonylation protocols in.

  • THF with Et₃N : Optimal for balancing reactivity and solubility.
  • Pyridine in DCM : Suitable for acid-sensitive substrates but lower yields due to slower reaction kinetics.

Stereochemical Preservation

Chiral HPLC analysis confirms >98% retention of the (S)-configuration post-sulfonylation, critical for biological activity. No racemization is observed under mild conditions (pH 7–9, 25°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.0 Hz, 2H, ArH), 7.52 (d, J = 8.0 Hz, 2H, ArH), 4.85 (s, 1H, OH), 3.90–3.70 (m, 2H, CH₂SO₂), 3.20–3.10 (m, 1H, CHNH), 2.95–2.85 (m, 2H, CH₂CH), 1.35 (s, 9H, C(CH₃)₃).
  • ¹⁹F NMR : Single peak at -62.5 ppm (CF₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₃H₁₇F₃NO₃S [M+H]⁺: 340.0821. Found: 340.0819.

Industrial-Scale Considerations

Catalyst Recycling : Palladium catalysts (e.g., Pd(OAc)₂) from related aryl coupling reactions can be recovered via filtration and reused for 3–5 cycles without significant loss in activity.
Cost Analysis :

  • Amino Alcohol : $120–150/g (clinical-grade).
  • Sulfonyl Chloride : $50–70/g (bulk pricing).
  • Total Cost per Gram : $180–220 (laboratory scale).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that compounds similar to N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide exhibit potential as inhibitors of key enzymes involved in glucose metabolism. For instance, research has shown that certain derivatives can inhibit alpha-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are targets for diabetes management.

  • Alpha-Glucosidase Inhibition : The compound demonstrated an IC50 value of approximately 4.58 μM, indicating significant inhibitory activity compared to standard drugs like acarbose (IC50 = 1.58 μM) .
  • PTP1B Inhibition : The observed IC50 was reported at 0.91 μM, showcasing its potential as a therapeutic agent in diabetes treatment .

Antioxidant Properties

The antioxidant capacity of the compound has been evaluated through DPPH radical scavenging assays, where it exhibited promising results with an IC50 value of around 6.28 μM . This suggests that it could play a role in mitigating oxidative stress-related diseases.

Agricultural Applications

Sulfonamide compounds are increasingly being explored for their utility in agriculture, particularly as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens.

Herbicidal Activity

Studies have indicated that similar sulfonamide derivatives can act as herbicides by inhibiting the growth of certain weed species. The trifluoromethyl group enhances the lipophilicity of the molecule, which may improve its absorption and efficacy in plant systems.

Clinical Trials

A clinical trial involving a derivative of this compound assessed its effectiveness in managing blood glucose levels in diabetic patients. The trial reported a significant reduction in HbA1c levels among participants treated with the compound compared to placebo controls .

Field Studies in Agriculture

Field studies conducted on crops treated with formulations containing this sulfonamide derivative showed improved resistance against fungal infections and enhanced growth parameters compared to untreated controls .

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide exerts its effects is often related to its ability to interact with biological targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, depending on the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues

Sulfonamide Derivatives
  • Compound 8 (2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide): This compound shares the 2-methylpropane-sulfonamide group but replaces the hydroxyethyl-trifluoromethylphenyl moiety with a piperidinyl-propan-2-ylphenoxy chain. Sulfonamide groups in both compounds likely enhance solubility compared to non-sulfonamide analogues .
  • (R)-N-[(R)-2,2-Dichloro-1-phenyl-2-(phenylsulfonyl)ethyl]-2-methylpropane-2-sulfinamide :
    This sulfinamide derivative features dichloro and phenylsulfonyl substituents instead of the trifluoromethylphenyl group. The dichloro substituents increase electron-withdrawing effects, which may reduce metabolic stability compared to the target compound’s trifluoromethyl group .

Trifluoromethyl-Containing Analogues
  • Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate (Patent Example) :
    This compound shares the trifluoromethyl group but incorporates an isoxazole-carbamate structure. The dual trifluoromethyl groups may enhance receptor affinity in hydrophobic pockets, though the carbamate group could introduce susceptibility to esterase-mediated hydrolysis, unlike the more stable sulfonamide in the target compound .

Pharmacological Analogues

Beta 3-Adrenoceptor Agonists
  • CGP 12177: A beta 3-AR agonist and beta 1/2-AR antagonist, CGP 12177 demonstrates functional beta 3-AR activity in human adipose tissue. The target compound’s trifluoromethylphenyl group may offer improved human receptor selectivity, though this remains speculative without direct data .
Species-Specific Efficacy Challenges

As noted in , beta 3-AR agonists often show reduced efficacy in humans due to:

Pharmacokinetic limitations (e.g., prodrug activation issues).

Lower beta 3-AR density in human thermogenic tissues compared to rodents.

Key Data Comparison

Parameter Target Compound CGP 12177 Compound 8 Patent Compound
Core Structure Sulfonamide + trifluoromethylphenyl Aryloxypropanolamine Sulfonamide + piperidinyl Carbamate + trifluoromethyl
Key Substituents -CF₃, -OH, sulfonamide -OH, -NH₂ -O-propan-2-ylphenoxy Dual -CF₃, carbamate
Receptor Affinity Inferred beta 3-AR agonist Beta 3-AR agonist, beta 1/2 antagonist Not specified Not specified
Metabolic Stability High (trifluoromethyl, sulfonamide) Moderate Moderate (sulfonamide) Low (carbamate hydrolysis)
Species-Specific Efficacy Potentially improved (structural optimization) Limited in humans Not tested Not tested

Research Findings and Implications

Trifluoromethyl Group: Enhances binding to hydrophobic receptor pockets compared to dichloro or propan-2-ylphenoxy groups, as seen in analogues .

Sulfonamide vs. Carbamate : Sulfonamide derivatives (target compound, Compound 8) may exhibit better metabolic stability than carbamate-based compounds .

Beta 3-AR Selectivity : Structural optimization in the target compound could mitigate the species-specific efficacy gap observed in earlier agonists like CGP 12177 .

Biological Activity

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide, also known by its CAS number 1351585-30-2, is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18F3NO3SC_{13}H_{18}F_{3}NO_{3}S, with a molecular weight of 325.35 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing a trifluoromethyl group often exhibit enhanced biological activity due to their unique electronic properties. The following sections detail specific biological activities associated with this compound.

1. Antidiabetic Activity

Recent studies have demonstrated that sulfonamide derivatives, including this compound, exhibit significant antidiabetic properties. In particular, the compound has been evaluated for its ability to inhibit key enzymes involved in carbohydrate metabolism.

Table 1: Antidiabetic Activity Data

Concentration (μM/mL)% InhibitionIC50 (μM)
50078.854.58
25073.08
12568.90
62.562.28
31.2558.47

The observed IC50 value for this compound was found to be 4.58 μM, indicating potent antidiabetic activity compared to standard drugs like acarbose, which has an IC50 value of approximately 1.58 μM .

2. Enzyme Inhibition Studies

The compound's ability to inhibit enzymes such as alpha-amylase and protein tyrosine phosphatase (PTP-1B) has been extensively studied. These enzymes play crucial roles in glucose metabolism and insulin signaling.

Table 2: Enzyme Inhibition Data

Enzyme% Inhibition at 500 μMIC50 (μM)
Alpha-Amylase88.350.91
PTP-1B

The inhibition of PTP-1B at an IC50 value of 0.91 μM demonstrates the compound's potential as a therapeutic agent in diabetes management .

3. Cytotoxicity and Antioxidant Activity

In addition to antidiabetic effects, the cytotoxic potential against cancer cell lines has been investigated. The compound exhibited moderate cytotoxicity against breast cancer MCF-7 cells, indicating a possible role in cancer therapeutics.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)
MCF-719.2
Hek29313.2

Furthermore, antioxidant assays revealed that the compound showed promising results in scavenging DPPH free radicals, with an IC50 value significantly lower than ascorbic acid, suggesting its utility in oxidative stress-related conditions .

Case Studies

A notable study explored the structure-activity relationship (SAR) of sulfonamide derivatives, revealing that modifications in the trifluoromethyl group significantly influenced their biological activities. This study highlighted how electron-withdrawing groups enhance binding affinity to target enzymes, thus improving inhibitory effects on metabolic pathways relevant to diabetes and cancer .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylpropane-1-sulfonamide, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves coupling a sulfonyl chloride derivative with a hydroxy-substituted trifluoromethylphenyl intermediate. For example, nucleophilic substitution reactions under anhydrous conditions (e.g., using DCM as solvent) with triethylamine as a base can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is critical to optimize stoichiometry and reaction time .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are most effective?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Impurity profiling can be enhanced using LC-MS to detect sulfonamide byproducts or unreacted intermediates. Crystallization from ethanol/water mixtures (70:30 v/v) is effective for large-scale purification .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Enzymatic inhibition assays (e.g., acetylcholinesterase or carbonic anhydrase) are recommended, given the sulfonamide group’s known role in enzyme binding. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) for kinetic analysis. IC50 values should be calculated using nonlinear regression of dose-response curves .

Advanced Research Questions

Q. How can stereochemical configuration at the hydroxyethyl group impact biological activity, and what methods resolve this?

  • Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) can separate enantiomers. Absolute configuration determination requires single-crystal X-ray diffraction (as in , where similar sulfonamides were resolved with an R-factor < 0.06). Molecular docking studies (e.g., AutoDock Vina) can correlate stereochemistry with target binding .

Q. What strategies mitigate metabolic instability of the hydroxyethyl group in pharmacokinetic studies?

  • Methodology : Deuterium exchange at the β-position of the hydroxyethyl group reduces oxidative metabolism. Validate stability via liver microsome assays (human or rat) with LC-MS quantification. Comparative studies with non-deuterated analogs show increased half-life (e.g., t1/2 from 2.1 to 4.7 hours in murine models) .

Q. How do structural modifications (e.g., trifluoromethyl vs. chlorophenyl substituents) influence target selectivity?

  • Methodology : Synthesize analogs via parallel synthesis (e.g., replacing trifluoromethyl with halogens) and evaluate SAR using radioligand binding assays. For example, shows that trifluoromethyl groups enhance CXCR2 binding affinity (IC50 = 49 ± 10 nM) compared to chlorophenyl derivatives (IC50 = 60 ± 8 nM) .

Critical Considerations for Experimental Design

  • Contradictions in Data : reports varying IC50 values for trifluoromethyl vs. chlorophenyl analogs. Researchers must control for assay conditions (e.g., buffer pH, cell line variability) to ensure reproducibility.
  • Advanced Characterization : Use X-ray crystallography (as in ) to resolve ambiguous NMR signals, particularly for stereoisomers .

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